1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione
Description
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Properties
IUPAC Name |
1,3-dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3N6O4S/c1-26-14-17(19(31)27(2)20(26)32)35(33,34)30-7-5-16(6-8-30)28-9-11-29(12-10-28)18-4-3-15(13-25-18)21(22,23)24/h3-4,13,16-17H,5-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCWSPPGTYSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(=O)N(C1=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
where , , , , , and represent the number of each atom in the molecule. The presence of a trifluoromethyl group and piperazine moieties suggests significant interactions with biological targets.
The compound primarily interacts with various receptors in the central nervous system (CNS) and may exhibit activity against certain pathogens. Its structural features suggest it could act as a ligand for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives containing piperazine moieties have shown effectiveness against mycobacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .
Case Studies
- Antidepressant Properties : A study evaluated the binding affinity of similar compounds to serotonin receptors. The results showed that modifications in the piperazine structure significantly influenced receptor binding and subsequent antidepressant activity .
- Antimycobacterial Activity : In vitro tests demonstrated that derivatives with similar structures exhibited strong activity against Mycobacterium kansasii, highlighting their potential as therapeutic agents against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing 1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione?
The synthesis typically involves multi-step coupling reactions. A key step is the substitution of piperazine derivatives with trifluoromethylpyridine moieties. For example, piperidin-1-yl sulfonyl intermediates can be coupled to 5-(trifluoromethyl)pyridin-2-yl-piperazine using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base . Intermediate purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium buffer) is critical to isolate the target compound .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm the presence of trifluoromethyl groups (δ ~110-120 ppm in ¹⁹F NMR) and sulfonyl resonances (δ ~3.3-3.5 ppm in ¹H NMR for piperidine protons adjacent to sulfonyl groups) .
- HPLC-MS : Monitor purity (>95%) and detect isotopic patterns consistent with the molecular formula (C₂₃H₂₈F₃N₃O) .
- X-ray Crystallography : Resolve conformational details of the piperazine-piperidine-sulfonyl scaffold .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?
Yield optimization requires precise control of stoichiometry and reaction conditions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal parameters like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error efforts . Additionally, substituting DMF with polar aprotic solvents like acetonitrile may reduce side reactions .
Q. What stability challenges arise during storage, and how can they be mitigated?
The compound is sensitive to hydrolysis due to the sulfonyl group. Stability studies under accelerated conditions (40°C/75% RH) show degradation via sulfonate formation. Recommendations:
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from impurities or assay variability. Mitigation strategies include:
- Reproducibility Checks : Validate synthetic batches using orthogonal techniques (e.g., LC-MS vs. NMR).
- Dose-Response Curves : Use standardized assays (e.g., radioligand binding for receptor affinity studies) to compare activity across labs .
- Meta-Analysis : Cross-reference data with structurally analogous compounds, such as 5-(trifluoromethyl)pyridine derivatives, to identify trends .
Q. What computational tools are suitable for modeling this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to dopamine D3 receptors or serotonin transporters. Focus on the trifluoromethylpyridine moiety’s role in hydrophobic interactions and the sulfonyl group’s hydrogen-bonding potential .
Q. How can researchers identify degradation products under oxidative stress?
Use LC-QTOF-MS to profile degradants. For example, oxidation of the piperazine ring generates N-oxide derivatives, while sulfonyl cleavage yields diazinane fragments. Compare fragmentation patterns with synthetic standards .
Methodological & Safety Considerations
Q. What safety protocols are essential for handling this compound?
Q. How can researchers design structure-activity relationship (SAR) studies for analogs?
- Core Modifications : Replace the trifluoromethyl group with chloro or methoxy substituents to assess electronic effects.
- Scaffold Hybridization : Integrate thiazole or pyrazole rings (e.g., as in ) to evaluate steric impacts .
- Pharmacokinetic Profiling : Use logP calculations and BBB permeability predictors to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
